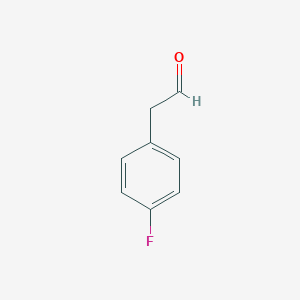

2-(4-Fluorophenyl)acetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXZRESSSSYYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456061 | |

| Record name | 2-(4-fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-67-0 | |

| Record name | 4-Fluorobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Fluorophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-Fluorophenyl)acetaldehyde, a fluorinated aromatic aldehyde of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its potential applications in drug discovery and development.

Chemical Identification and Properties

This compound is a chemical compound with the CAS Registry Number 1736-67-0 .[1][2] It is also known by several synonyms, including (4-Fluorophenyl)acetaldehyde and p-fluorophenylacetaldehyde.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1736-67-0 | [1][2] |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [1][2][3] |

| Appearance | Liquid | [4] |

| Boiling Point | 204.6 °C at 760 mmHg | [5] |

| Density | 1.116 g/cm³ | [5] |

| Flash Point | 74.552 °C | |

| Refractive Index | 1.493 | |

| Vapor Pressure | 0.261 mmHg at 25°C | |

| LogP | 1.567 | |

| Physical Form | Liquid at 20°C |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key identifiers include:

-

InChI: 1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2[3]

-

InChIKey: KCXZRESSSSYYCW-UHFFFAOYSA-N[3]

-

SMILES: C1=CC(=CC=C1CC=O)F[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 2-(4-fluorophenyl)ethanol. Mild oxidation methods are preferred to prevent the over-oxidation of the aldehyde to a carboxylic acid. The Dess-Martin oxidation and the Swern oxidation are two widely used and reliable methods for this transformation.[5][6][7][8][9][10][11]

Proposed Experimental Protocol: Dess-Martin Oxidation

The Dess-Martin oxidation utilizes the Dess-Martin periodinane (DMP) as a mild and selective oxidizing agent for converting primary alcohols to aldehydes.[1][6][7] This method offers the advantages of neutral pH, room temperature reaction conditions, and generally high yields.[1]

Materials:

-

2-(4-fluorophenyl)ethanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Magnesium sulfate (MgSO₄)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-(4-fluorophenyl)ethanol (1 equivalent) in dichloromethane (approx. 10 volumes) in a round-bottom flask equipped with a stir bar.

-

To this solution, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 2 to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

-

Stir the biphasic mixture until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.

Alternative Experimental Protocol: Swern Oxidation

The Swern oxidation is another mild and efficient method for the synthesis of aldehydes from primary alcohols, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[5][9][10][11]

Materials:

-

2-(4-fluorophenyl)ethanol

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for a short period, add a solution of 2-(4-fluorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains at -78 °C.

-

Stir the reaction mixture for 15-30 minutes at -78 °C.

-

Add triethylamine (5 equivalents) to the reaction mixture and stir for an additional 15-30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[12] Fluorinated building blocks, such as this compound, are therefore valuable intermediates in the synthesis of pharmacologically active compounds.

While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a synthetic precursor is of significant interest. Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations, including but not limited to:

-

Reductive amination: to form substituted phenethylamines.

-

Wittig and related olefination reactions: to create carbon-carbon double bonds.

-

Aldol and related condensation reactions: for the formation of more complex carbon skeletons.

These reactions are fundamental in the construction of diverse molecular scaffolds found in many classes of therapeutic agents. The presence of the fluorine atom on the phenyl ring can impart desirable properties to the final drug molecule.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

Store in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to store under an inert atmosphere.

Conclusion

This compound is a valuable fluorinated building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis from the corresponding alcohol can be achieved through reliable and mild oxidation methods such as the Dess-Martin or Swern oxidations. The presence of the fluorine atom and the reactive aldehyde functionality make it a versatile precursor for the development of novel therapeutic agents. Proper safety and handling procedures are essential when working with this compound. Further research into the biological activities of molecules derived from this compound may unveil new opportunities in drug discovery.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H7FO | CID 11126322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102992974A - Synthesis method of 2,4-dichlorophenyl acetaldehyde - Google Patents [patents.google.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. nbinno.com [nbinno.com]

Physical and chemical properties of 2-(4-Fluorophenyl)acetaldehyde

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetaldehyde

Introduction

This compound, also known as p-fluorophenylacetaldehyde, is an aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive aldehyde group and a fluorinated phenyl ring, makes it a valuable precursor and building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4] The presence of the fluorine atom can modulate the electronic properties of the molecule, influencing its reactivity and the pharmacological profile of its derivatives.[5]

This technical guide provides a comprehensive overview of the core physical, chemical, and safety properties of this compound. It includes detailed data, experimental protocols, and logical workflows designed for researchers, scientists, and professionals in drug development.

General Information and Identifiers

Correctly identifying a chemical compound is critical for research and safety. The following table summarizes the key identifiers for this compound.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1736-67-0 | [1][2][6][7][8][9] |

| Molecular Formula | C₈H₇FO | [1][2][6][8] |

| Molecular Weight | 138.14 g/mol | [1][7][8][9] |

| Canonical SMILES | C1=CC(=CC=C1CC=O)F | [1] |

| InChI | InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | [1] |

| InChIKey | KCXZRESSSSYYCW-UHFFFAOYSA-N | [1] |

Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[7][10] Its key physical properties are compiled below.

| Property | Value | Source |

| Physical Form | Liquid | [7][9][10][11] |

| Boiling Point | 204.6 °C at 760 mmHg 63-65 °C at 5-6 Torr | [2][4][6][7] |

| Density | 1.1 g/cm³ - 1.116 g/cm³ | [2][6][7][11] |

| Flash Point | 74.6 °C | [2][4][6] |

| Refractive Index | 1.49 - 1.493 | [2][6][11] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [2] |

Chemical and Computational Properties

Computational descriptors help predict the behavior of a compound, such as its lipophilicity and potential for forming hydrogen bonds.

| Property | Value | Source |

| XLogP3 | 1.6 | [1][6] |

| Hydrogen Bond Donor Count | 0 | [1][6] |

| Hydrogen Bond Acceptor Count | 2 | [1][6] |

| Rotatable Bond Count | 2 | [1][6] |

| Exact Mass | 138.048093005 Da | [1][6] |

| Complexity | 106 | [1][6] |

Reactivity and Stability

Reactivity: The chemical reactivity of this compound is dominated by its aldehyde functional group, which is susceptible to oxidation to form the corresponding carboxylic acid and reduction to form 2-(4-fluorophenyl)ethanol. It readily undergoes nucleophilic addition reactions typical of aldehydes. The electron-withdrawing nature of the fluorine atom at the para-position of the phenyl ring can influence the reactivity of the benzylic position, potentially decreasing the rate of reactions that proceed through a transition state with a positive charge buildup at this position.[5]

Stability and Storage: Like many aldehydes, this compound can be sensitive to air and may oxidize over time. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere, such as nitrogen.[7][9][10] Specific storage temperatures cited include 2-8°C or in a freezer under -20°C.[7][9][10]

Synthesis and Analysis Workflows

The following diagrams illustrate a typical workflow for the synthesis and subsequent analytical characterization of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Workflow for the structural confirmation and purity analysis of the synthesized compound.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-(4-fluorophenyl)ethanol

This protocol describes a generalized method for synthesizing this compound.

-

Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-fluorophenyl)ethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Reaction: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) portion-wise at room temperature. The reaction mixture is typically stirred for several hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.

Protocol 2: Analytical Characterization

This protocol outlines the steps to confirm the identity and purity of the synthesized product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR signals: A doublet for the aldehyde proton (~9.7 ppm), a doublet for the methylene protons (~3.6 ppm), and aromatic signals consistent with a 1,4-disubstituted benzene ring.

-

Expected ¹³C NMR signals: An aldehyde carbon signal (~200 ppm), a methylene carbon signal, and four distinct aromatic carbon signals.

-

Expected ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject the solution into a GC-MS system.

-

The GC will confirm the purity of the sample (ideally a single peak).

-

The MS will provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of the compound (138.14 g/mol ), and a characteristic fragmentation pattern.[1]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire an IR spectrum of the neat liquid sample.

-

Expected characteristic peaks: A strong C=O stretch for the aldehyde at ~1720-1740 cm⁻¹, C-H stretches for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹, and C-F stretching vibrations.

-

Role in Drug Discovery

While direct involvement in specific signaling pathways for this compound is not extensively documented, its primary value lies in its role as a versatile chemical scaffold in the drug discovery process.

Caption: Conceptual workflow illustrating the use of the title compound in a drug discovery pipeline.

Safety and Hazards

This compound is associated with several hazards and requires careful handling in a laboratory setting.

| Hazard Type | GHS Statement Code | Description | Source |

| Acute Toxicity | H302 | Harmful if swallowed | [1][9][12] |

| Skin Irritation | H315 | Causes skin irritation | [1][9][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][9][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [9][12] |

| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects | [1] |

Precautionary Measures (P-Statements): Standard precautions include avoiding breathing vapors, wearing protective gloves, eye protection, and face protection (P261, P280).[9][12] In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[9][12] If swallowed, call a poison center or doctor if you feel unwell (P301+P312).[9] Handlers should ensure adequate ventilation and use the substance in a chemical fume hood.[12]

References

- 1. This compound | C8H7FO | CID 11126322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Fluorophenyl)acetaldehyde | CAS#:1736-67-0 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Cas 1736-67-0,(4-FLUORO-PHENYL)-ACETALDEHYDE | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. (4-FLUORO-PHENYL)-ACETALDEHYDE | 1736-67-0 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound | 1736-67-0 [sigmaaldrich.com]

- 10. file.leyan.com [file.leyan.com]

- 11. 1736-67-0 this compound AKSci 8959AA [aksci.com]

- 12. angenechemical.com [angenechemical.com]

2-(4-Fluorophenyl)acetaldehyde molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a plausible synthetic approach for 2-(4-Fluorophenyl)acetaldehyde, a compound of interest in various research and development domains.

Core Molecular and Physical Data

This compound is an aromatic aldehyde characterized by a phenyl ring substituted with a fluorine atom at the para-position and an acetaldehyde group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₈H₇FO | [1][2] |

| Molecular Weight | 138.14 g/mol | [1][2][3] |

| CAS Number | 1736-67-0 | [1][2] |

| Density | 1.121 g/mL at 25 °C | |

| Boiling Point | 63-65 °C at 5-6 Torr | [2] |

| Refractive Index | n20/D 1.507 |

Molecular Structure

The structure of this compound consists of a benzene ring where a hydrogen atom at position 4 is replaced by a fluorine atom. An acetaldehyde group (-CH₂CHO) is attached to the first position of this ring.

Experimental Protocols: A Plausible Synthetic Workflow

The following experimental workflow outlines a two-step process starting from the commercially available 4-fluorophenethyl alcohol.

Experimental Workflow Diagram

Caption: Synthetic and characterization workflow for this compound.

Detailed Methodologies

Step 1: Oxidation of 2-(4-fluorophenyl)ethanol

This step focuses on the conversion of the primary alcohol, 2-(4-fluorophenyl)ethanol, to the corresponding aldehyde, this compound. Several modern oxidation protocols can be employed to achieve this transformation with high selectivity and yield, minimizing over-oxidation to the carboxylic acid.

-

Reagents and Materials:

-

2-(4-fluorophenyl)ethanol (substrate)

-

Oxidizing agent:

-

Option A (Mild): Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Option B (Catalytic): A system comprising (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl) or a copper(I)/TEMPO catalyst system with air as the oxidant.[4]

-

-

Anhydrous solvent (e.g., dichloromethane (DCM) for PCC or DMP; acetonitrile for catalytic systems).

-

Inert atmosphere (e.g., nitrogen or argon), particularly for moisture-sensitive reagents.

-

-

Procedure (Illustrative example using a TEMPO-based system):

-

Dissolve 2-(4-fluorophenyl)ethanol in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add the catalytic amount of TEMPO and the co-catalyst if required (e.g., a copper(I) salt).[4]

-

Introduce the stoichiometric oxidant slowly to the reaction mixture while maintaining a controlled temperature (often room temperature).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for reactions involving halogens).

-

Perform an aqueous work-up by extracting the product into an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Step 2: Characterization

To confirm the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aldehydic proton (around 9-10 ppm), the methylene protons adjacent to the aldehyde and the aromatic protons.

-

¹³C NMR will display a signal for the carbonyl carbon (around 200 ppm) and other distinct signals for the aromatic and aliphatic carbons.

-

¹⁹F NMR will confirm the presence of the fluorine atom with a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band in the region of 1720-1740 cm⁻¹ will be indicative of the C=O stretch of the aldehyde.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 138.14), along with characteristic fragmentation patterns.

-

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.

-

References

Spectroscopic Data Interpretation for 2-(4-Fluorophenyl)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 2-(4-Fluorophenyl)acetaldehyde. Due to the limited availability of specific, publicly accessible quantitative spectral data at the time of this report, this guide will focus on the expected spectroscopic characteristics based on the compound's structure and general principles of spectroscopic analysis for aromatic aldehydes. It includes detailed experimental protocols for acquiring the necessary data and showcases visualizations to aid in understanding the molecular structure and analytical workflow.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a key set of structural features that dictate its spectroscopic behavior: a para-substituted fluorophenyl ring, a methylene (-CH2-) group, and an aldehyde (-CHO) functional group. These components will give rise to characteristic signals in various spectroscopic analyses.

Chemical Structure:

Caption: Chemical structure of this compound.

Data Presentation

While specific experimental data is not available, the following tables outline the expected ranges and characteristics for the different spectroscopic techniques based on the structure of this compound.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| Aldehydic H | 9.5 - 10.0 | Triplet (t) | 2-3 | Deshielded proton due to the electronegative oxygen atom. Coupled to the adjacent CH₂ group. |

| Methylene H (α to C=O) | 3.6 - 3.8 | Doublet (d) | 2-3 | Adjacent to the electron-withdrawing carbonyl group. Coupled to the aldehydic proton. |

| Aromatic H (ortho to CH₂CHO) | 7.1 - 7.3 | Doublet of doublets (dd) or Multiplet (m) | 8-9 (ortho), 2-3 (meta) | Protons on carbons C2' and C6'. |

| Aromatic H (ortho to F) | 6.9 - 7.1 | Doublet of doublets (dd) or Multiplet (m) | 8-9 (ortho), 4-5 (meta to F) | Protons on carbons C3' and C5'. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl C (C=O) | 198 - 202 | The most downfield signal, characteristic of an aldehyde. |

| Aromatic C (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) | Carbon directly attached to fluorine, shows a large coupling constant. |

| Aromatic C (C-CH₂CHO) | 130 - 135 | Quaternary carbon. |

| Aromatic C (ortho to CH₂CHO) | 128 - 132 (d, ³JCF ≈ 8 Hz) | Carbons at C2' and C6'. |

| Aromatic C (ortho to F) | 115 - 120 (d, ²JCF ≈ 21 Hz) | Carbons at C3' and C5'. |

| Methylene C (α to C=O) | 45 - 50 | Carbon adjacent to the carbonyl group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium | Two distinct peaks are characteristic of an aldehyde C-H bond. |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong | A very strong and sharp absorption, indicative of the carbonyl group. |

| C=C stretch (aromatic) | 1600 - 1610 and 1500-1510 | Medium to Strong | Characteristic of the aromatic ring. |

| C-F stretch | 1220 - 1240 | Strong | Strong absorption due to the electronegativity of fluorine. |

| C-H bend (aromatic) | 810-840 | Strong | Indicative of para-disubstitution on the benzene ring. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 138 | [M]⁺ | Molecular ion peak. The presence of fluorine may make this peak more prominent. |

| 137 | [M-H]⁺ | Loss of the acidic aldehydic proton. |

| 109 | [M-CHO]⁺ | Loss of the formyl group. |

| 91 | [C₇H₆F]⁺ | Tropylium-like ion, common in benzyl compounds. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

-

Employ a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

-

MS Detection:

-

The eluting compound from the GC column enters the mass spectrometer.

-

The molecules are ionized by electron impact (typically at 70 eV).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated for the chromatographic peak corresponding to this compound.

-

Mandatory Visualizations

Logical Workflow for Spectroscopic Data Interpretation

Caption: Workflow for spectroscopic data interpretation.

Chemical Structure with Atom Numbering for NMR Correlation

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Fluorophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Fluorophenyl)acetaldehyde. Due to the unavailability of experimentally derived public data, this report utilizes predicted spectral information to facilitate the structural elucidation and characterization of this compound. This document offers a comprehensive overview of the expected spectral features, detailed experimental protocols for acquiring such data, and a visual representation of the molecular structure with its corresponding NMR signal assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The aldehydic proton is anticipated to appear as a triplet in the downfield region of the spectrum due to coupling with the adjacent methylene protons. The methylene protons, in turn, are expected to present as a doublet. The aromatic protons are predicted to show a complex splitting pattern characteristic of a 1,4-disubstituted benzene ring, appearing as two sets of doublets of doublets.

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-1 (Aldehydic) | 9.73 | Triplet (t) | 2.5 |

| H-2 (Methylene) | 3.68 | Doublet (d) | 2.5 |

| H-4, H-6 (Aromatic) | 7.18 | Doublet of Doublets (dd) | 8.6, 5.4 |

| H-5, H-7 (Aromatic) | 7.04 | Doublet of Doublets (dd) | 8.6, 8.6 |

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to display six signals, corresponding to the eight carbon atoms in the molecule. The aldehydic carbon is predicted to be the most downfield signal. The carbon atom directly bonded to the fluorine atom will appear as a doublet due to ¹J-coupling. The other aromatic carbons will also exhibit splitting due to coupling with the fluorine atom, though with smaller coupling constants.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-1 (Carbonyl) | 199.8 |

| C-2 (Methylene) | 45.5 |

| C-3 (Aromatic - Quaternary) | 130.4 |

| C-4, C-8 (Aromatic - CH) | 130.9 |

| C-5, C-7 (Aromatic - CH) | 115.8 |

| C-6 (Aromatic - C-F) | 162.5 (d, ¹JCF = 245.0 Hz) |

Disclaimer: The ¹H and ¹³C NMR spectral data presented in this document are based on computational predictions and have not been experimentally verified. Actual experimental values may vary.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, the residual solvent peak can often be used for referencing.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is required.

-

Tuning and Locking: The spectrometer probe is tuned to the appropriate frequencies for ¹H or ¹³C and the deuterium signal of the solvent is used to lock the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform to obtain the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound with atom numbering for correlation with the NMR spectral data.

Caption: Molecular structure of this compound.

Caption: Predicted NMR signal correlations for this compound.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-(4-Fluorophenyl)acetaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the functional groups present in 2-(4-Fluorophenyl)acetaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation, serving as a vital resource for the characterization of this and structurally related compounds.

Core Functional Groups and Expected Vibrational Frequencies

The structure of this compound comprises three key functional groups that yield characteristic absorption bands in the infrared spectrum: an aldehyde group, a para-substituted aromatic ring, and a carbon-fluorine bond. The expected FT-IR absorption peak ranges for these groups are summarized below.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aldehyde | C-H Stretch | ~2850 - 2800 & ~2750 - 2700 | Strong | Often appears as a characteristic pair of bands (Fermi doublet) on the right shoulder of the main alkyl C-H stretches.[1][2][3] The presence of a band near 2720 cm⁻¹ is particularly diagnostic.[3] |

| C=O Stretch | ~1740 - 1720 | Strong | This range is typical for saturated aliphatic aldehydes.[3][4] Conjugation, as with an aromatic ring, can shift this to a slightly lower wavenumber (1710-1685 cm⁻¹).[2][3] | |

| Aromatic Ring | =C-H Stretch | ~3100 - 3000 | Medium | Aromatic and alkene C-H stretches occur at a higher frequency than alkane C-H stretches (<3000 cm⁻¹).[5][6][7] |

| C=C In-Ring Stretch | ~1600 - 1585 & ~1500 - 1400 | Medium | Aromatic rings typically show two sharp absorption bands for these vibrations.[1][5][8] | |

| C-H Out-of-Plane (OOP) Bend | ~860 - 800 | Strong | The pattern of OOP bending bands is highly characteristic of the ring's substitution pattern.[5][9] This range is specific for para-disubstituted rings.[10] | |

| Aryl Halide | C-F Stretch | ~1400 - 1000 | Strong | The C-F stretch is often a strong, sharp band found within the fingerprint region of the spectrum.[10] |

| Alkyl | -CH₂- Stretch | ~2925 & ~2850 | Medium | Symmetric and asymmetric stretching of the methylene group adjacent to the aromatic ring.[11] |

| -CH₂- Bend (Scissoring) | ~1470 - 1450 | Medium | This bending vibration is also expected for the methylene group.[12] |

Experimental Protocol: FT-IR Spectrum Acquisition of a Liquid Sample

The following protocol details the procedure for obtaining a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature, using the neat liquid film method.[13][14]

Materials:

-

FT-IR Spectrometer

-

This compound sample

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Acetone or isopropanol for cleaning[15]

-

Kimwipes

-

Desiccator for plate storage

Procedure:

-

Instrument Setup: Turn on the FT-IR spectrometer and allow it to initialize. Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹ for organic compounds.[16]

-

Background Spectrum: Place the sample holder in the instrument and run a background scan. This measures the spectrum of the ambient atmosphere (CO₂ and H₂O vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator.[17] If necessary, clean the plates by gently wiping with a Kimwipe lightly moistened with acetone and allow them to dry completely.[17]

-

Using a Pasteur pipette, place one small drop of the this compound liquid onto the center of one salt plate.[15][17]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[15][17] Avoid creating air bubbles.

-

-

Data Acquisition:

-

Post-Analysis Cleanup:

Visualization of the Analysis Workflow

The logical progression from sample handling to final interpretation of the FT-IR spectrum can be visualized as a systematic workflow.

Caption: Workflow for FT-IR analysis of a liquid organic compound.

This workflow provides a structured approach, ensuring that all necessary steps from sample preparation to the identification of key structural features are systematically followed, leading to a reliable and accurate characterization of the molecule.

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 1736-67-0 this compound AKSci 8959AA [aksci.com]

- 14. (4-FLUORO-PHENYL)-ACETALDEHYDE | 1736-67-0 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Solubility Profile of 2-(4-Fluorophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenyl)acetaldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility profile through established experimental protocols.

Introduction

This compound is an aromatic aldehyde of interest in various fields of chemical synthesis and pharmaceutical development. Understanding its solubility in different solvents is crucial for reaction optimization, formulation development, purification processes, and assessing its environmental fate. This guide outlines the expected solubility based on its chemical structure and provides detailed methodologies for its empirical determination.

Predicted Solubility Profile

Based on its molecular structure, which includes a polar aldehyde group and a largely non-polar fluorophenyl ring, this compound is expected to exhibit the following general solubility characteristics:

-

High Solubility in Organic Solvents: It is anticipated to be readily soluble in a range of common organic solvents. For the related compound, phenylacetaldehyde, it is known to be soluble in ethanol, acetone, and diethyl ether[1]. It is also soluble in oils and propylene glycol[2][3].

-

Low Solubility in Water: The presence of the hydrophobic fluorophenyl group suggests that its solubility in water will be limited. Phenylacetaldehyde is described as being slightly soluble to insoluble in water[1][2][3].

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. Therefore, the following table is provided as a template for researchers to record their experimentally determined data.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane | ||||

| Diethyl Ether | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| 5% Sodium Hydroxide | ||||

| 5% Hydrochloric Acid |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of an organic compound like this compound.

4.1. General Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in various solvent classes.

-

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition[4].

-

Observe whether the compound dissolves completely.

-

If the compound is water-soluble, test the resulting solution with litmus paper to determine its acidity or basicity[5].

-

For water-insoluble compounds, proceed to test solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify potential acidic or basic functional groups[4][5].

-

4.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

-

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial. The exact amount should be enough to ensure that a saturated solution is formed with some undissolved solid/liquid remaining.

-

Add a measured volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved solute has settled.

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

-

Calculate the original solubility in units such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility profile of a chemical compound.

Caption: A flowchart outlining the experimental workflow for determining the solubility profile of a compound.

References

Stability and recommended storage conditions for 2-(4-Fluorophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Fluorophenyl)acetaldehyde. Due to the limited availability of specific quantitative stability data for this compound, this guide synthesizes information from safety data sheets, certificates of analysis, and literature on analogous aromatic aldehydes to provide best practices for handling, storage, and stability assessment.

Summary of Stability and Storage Recommendations

Proper handling and storage are crucial for maintaining the purity and stability of this compound. The aldehyde functional group is susceptible to oxidation and polymerization, which can be accelerated by exposure to light, heat, and air.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To minimize degradation reactions and prevent polymerization. |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon)[1] | To prevent oxidation of the aldehyde group. |

| Light | Store in a dark place | To prevent light-induced degradation (photolysis). |

| Container | Tightly sealed, appropriate container | To prevent exposure to air and moisture. |

Table 2: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| Appearance | Colorless to light yellow liquid[1] |

| Purity (Typical) | ≥95% - 98.35%[1][2] |

| Retest Date | Approximately 3 years when stored under recommended conditions[1] |

Potential Degradation Pathways

Based on the chemistry of phenylacetaldehyde and other aromatic aldehydes, the primary degradation pathways for this compound are likely to be oxidation and polymerization. The fluorine substituent on the phenyl ring is generally stable.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies can be performed. These studies expose the compound to various stress conditions to identify potential degradants and establish a stability-indicating analytical method.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Methodologies for Key Experiments

3.2.1. Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.

-

Detection: UV detection at a wavelength where this compound and its likely degradants absorb (e.g., 254 nm).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

3.2.2. Forced Degradation Studies

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with a base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature and monitor for degradation at various time intervals (aldehydes can be sensitive to strong bases).

-

At specified time points, withdraw samples, neutralize with an acid (e.g., 0.1 M hydrochloric acid), and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

-

Maintain the solution at room temperature and protect it from light.

-

Withdraw samples at various time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) in a temperature-controlled oven.

-

Sample at regular intervals, and for the solid, dissolve a known amount in a suitable solvent before HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

-

Run a control sample in parallel, protected from light.

-

Sample both the exposed and control solutions at various time points for HPLC analysis. The fluorinated nature of the compound may impart some photostability.[3][4]

-

Conclusion

While specific quantitative stability data for this compound is not extensively published, a comprehensive understanding of its chemical nature and data from analogous compounds allows for the establishment of robust handling and storage protocols. The primary stability concerns are oxidation and polymerization, which can be effectively mitigated by storage at refrigerated temperatures under an inert atmosphere and protected from light. For research and development purposes, conducting forced degradation studies is crucial to identify potential impurities and develop a validated stability-indicating analytical method to ensure the quality and reliability of the material.

References

- 1. file.leyan.com [file.leyan.com]

- 2. 1736-67-0 this compound AKSci 8959AA [aksci.com]

- 3. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Health and Safety of 2-(4-Fluorophenyl)acetaldehyde

This guide provides comprehensive health and safety information for 2-(4-Fluorophenyl)acetaldehyde, intended for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, and emergency protocols.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for safe handling, storage, and use in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₇FO[1][2][3][4][5][6] |

| Molecular Weight | 138.14 g/mol [1][2][3][4][5][6] |

| Appearance | Liquid[4][6][7] |

| Color | Colorless[6] |

| Density | 1.1 - 1.116 g/cm³[2][7][8] |

| Boiling Point | 204.6 ± 15.0 °C at 760 mmHg[2] 63-65 °C at 5-6 Torr[6] |

| Flash Point | 74.6 ± 10.6 °C[2] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C[2] |

| Refractive Index | 1.493[2][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][4][7][9] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][4][7][9] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][4][7][9] |

| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[4][6][7][9] |

Note: Some sources also indicate H318 (Causes serious eye damage) and H412 (Harmful to aquatic life with long lasting effects) as potential hazards.[1]

GHS Pictogram:

Signal Word:

Precautionary Statements: A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[4][7]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The provided hazard classifications are based on data submitted to regulatory bodies like ECHA, but the specific methodologies (e.g., LD50 or Draize tests) are not detailed in the available safety data sheets.[1][9] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[9]

Handling and Storage

Safe Handling:

-

Avoid contact with skin and eyes.[9]

-

Avoid the formation of dust and aerosols.[9]

-

Use in a well-ventilated area, with appropriate exhaust ventilation where dust is formed.[9]

-

Wear suitable personal protective equipment (PPE), including gloves, and a complete suit protecting against chemicals.[9] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[9]

-

For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a cool, dry place.[7]

-

Recommended storage temperatures vary, with recommendations including -10°C, under -20°C in an inert atmosphere, and 2-8°C.[4][6][9][10][11]

Emergency Procedures

The following diagrams illustrate the recommended workflows for managing spills and first aid after exposure.

Caption: Workflow for handling a spill of this compound.

Caption: First-aid measures for exposure to this compound.

Disposal Considerations

Dispose of this material through a licensed professional waste disposal service.[9] Contaminated packaging should be disposed of as an unused product.[9] It is important to prevent the product from entering drains.[9]

Transport Information

According to available safety data sheets, this compound is considered non-hazardous for transport under DOT (US), IMDG, and IATA regulations.[9]

References

- 1. This compound | C8H7FO | CID 11126322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Fluorophenyl)acetaldehyde | CAS#:1736-67-0 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 1736-67-0 [sigmaaldrich.com]

- 5. This compound - CAS:1736-67-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. (4-FLUORO-PHENYL)-ACETALDEHYDE | 1736-67-0 [chemicalbook.com]

- 7. 1736-67-0 this compound AKSci 8959AA [aksci.com]

- 8. Cas 1736-67-0,(4-FLUORO-PHENYL)-ACETALDEHYDE | lookchem [lookchem.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. 1736-67-0|this compound|BLD Pharm [bldpharm.com]

The Rising Potential of Fluorinated Phenylacetaldehydes in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, binding affinity, lipophilicity, and bioavailability of bioactive compounds.[1][2] While much attention has been given to fluorinated derivatives of amino acids like phenylalanine, the corresponding aldehydes—fluorinated phenylacetaldehydes—represent an under-explored yet promising class of molecules with significant potential for therapeutic applications.

This technical guide provides an in-depth overview of the potential biological activities of fluorinated phenylacetaldehydes. It summarizes the available quantitative data on related compounds to infer potential efficacy, details relevant experimental protocols for their synthesis and evaluation, and visualizes key pathways and workflows to support further research and development in this area.

Potential Biological Activities

Direct research into the biological activities of fluorinated phenylacetaldehydes is still emerging. However, by examining the activities of structurally related compounds, including other fluorinated aldehydes and derivatives of fluorophenylacetic acid, we can extrapolate potential therapeutic applications.

Antimicrobial and Antifungal Activity

Aldehydes, as a chemical class, are known to possess antimicrobial properties, often by causing damage to microbial cell walls and membranes.[3][4] The introduction of fluorine can enhance these effects. For instance, fluorinated pyrazole aldehydes have demonstrated moderate to significant antifungal activity against various phytopathogenic fungi.[5] This suggests that fluorinated phenylacetaldehydes could be promising candidates for the development of novel antimicrobial and antifungal agents.

Enzyme Inhibition

The electronegativity of fluorine can alter the electronic properties of a molecule, making it a potential inhibitor of various enzymes.[6] Fluorinated compounds have been successfully developed as mechanism-based enzyme inhibitors.[6] One area of interest is the inhibition of cholinesterases, such as acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease and other neurological disorders.[7] Aromatic aldehydes have been shown to inhibit acetylcholinesterase, and the unique properties of fluorinated derivatives could lead to enhanced potency and selectivity.[8]

Cytotoxic Activity

The cytotoxic potential of fluorinated compounds against cancer cell lines is an active area of research. Studies on fluorotelomer aldehydes have demonstrated that the presence and position of fluorine atoms can significantly impact cytotoxicity.[9] Furthermore, derivatives of 2-(4-fluorophenyl)acetamide have shown potent cytotoxic effects against various cancer cell lines, particularly prostate cancer.[8][10][11] This indicates that fluorinated phenylacetaldehydes could serve as valuable scaffolds for the development of new anticancer agents.

Data Presentation: Quantitative Analysis of Related Compounds

While specific quantitative data for a range of fluorinated phenylacetaldehydes is limited in the current literature, the following tables summarize the biological activities of structurally related compounds to provide a basis for comparison and to guide future research.

Table 1: Antifungal Activity of Fluorinated Pyrazole Aldehydes against Phytopathogenic Fungi [5]

| Compound | Fungal Species | Inhibition (%) |

| 2-chlorophenyl derivative (H9) | Sclerotinia sclerotiorum | 43.07 |

| 2,5-dimethoxyphenyl derivative (H7) | Sclerotinia sclerotiorum | 42.23 |

| 2-chlorophenyl derivative (H9) | Fusarium culmorum | 46.75 |

Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [11]

| Compound | Cancer Cell Line | IC50 (µM) |

| 2b (o-nitro) | PC3 (Prostate) | 52 |

| 2c (p-nitro) | PC3 (Prostate) | 80 |

| 2c (p-nitro) | MCF-7 (Breast) | 100 |

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by N-acetylated Fluorophenylalanine Derivatives [7]

| Compound Class | AChE IC50 Range (µM) | BChE IC50 Range (µM) |

| Aromatic Amides | 57.88 - 130.75 | 8.25 - 289.0 |

| Esters | 57.88 - 130.75 | 8.25 - 289.0 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key fluorinated phenylacetaldehyde and for the evaluation of the biological activities discussed above. These protocols can be adapted for the study of various fluorinated phenylacetaldehyde analogs.

Synthesis of (S)-(−)-2-fluoro-2-phenylacetaldehyde[2]

This protocol describes a stereoselective synthesis of (S)-(−)-2-fluoro-2-phenylacetaldehyde.

Materials:

-

N-(2-phenylacetyl)oxazolidin-2-one

-

N-fluorobenzenesulfonimide (NFSI)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Lithium borohydride (LiBH4)

-

Dess–Martin periodinane

-

Anhydrous solvents

Procedure:

-

Benzylic Fluorination: Treat N-(2-phenylacetyl)oxazolidin-2-one with N-fluorobenzenesulfonimide (NFSI) in the presence of sodium bis(trimethylsilyl)amide (NaHMDS) to yield the fluorinated oxazolidinone derivative.

-

Reductive Removal of Chiral Auxiliary: Reduce the fluorinated oxazolidinone derivative with lithium borohydride (LiBH4) to obtain the corresponding alcohol.

-

Oxidation: Oxidize the alcohol using Dess–Martin periodinane to yield (S)-(−)-2-fluoro-2-phenylacetaldehyde.

-

Note: The resulting aldehyde is prone to racemization and decomposition and should be used immediately in subsequent reactions.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[9][12]

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Fluorinated phenylacetaldehyde stock solution (in a suitable solvent like DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL for bacteria).

-

Serial Dilution: Prepare a two-fold serial dilution of the fluorinated phenylacetaldehyde stock solution in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assessment: MTT Assay[3][13]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Fluorinated phenylacetaldehyde stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated phenylacetaldehyde in culture medium and add to the wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)[2][14][15]

This assay measures the activity of acetylcholinesterase by detecting the product of substrate hydrolysis.

Materials:

-

96-well plate

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Fluorinated phenylacetaldehyde stock solution (in a suitable solvent)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well, add phosphate buffer, DTNB solution, and the fluorinated phenylacetaldehyde at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiation of Reaction: Add the substrate (ATCI) to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period of time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition compared to the control (no inhibitor) and calculate the IC50 value.

Visualizations: Pathways and Workflows

Synthetic Workflow for Fluorinated Phenylacetaldehyde

Caption: Stereoselective synthesis of (S)-(−)-2-fluoro-2-phenylacetaldehyde.

Hypothetical Signaling Pathway for Aldehyde-Induced Cellular Response

Caption: Potential signaling pathways activated by fluorinated phenylacetaldehydes.[1]

Experimental Workflow for Biological Activity Screening

Caption: A general workflow for the biological screening of fluorinated phenylacetaldehydes.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-(4-Fluorophenyl)acetaldehyde | C8H7FO | CID 11126322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. brieflands.com [brieflands.com]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Procurement of 2-(4-Fluorophenyl)acetaldehyde: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the quality and purity of starting materials are paramount to the success of their work. This in-depth technical guide provides a comprehensive overview of the commercial landscape for 2-(4-Fluorophenyl)acetaldehyde, including supplier information, typical purity levels, and detailed analytical methodologies for quality assurance.

Commercial Availability and Purity

This compound (CAS No. 1736-67-0) is a readily available aromatic aldehyde crucial for the synthesis of various pharmaceutical intermediates and research compounds. A survey of prominent chemical suppliers reveals a range of available purities, typically between 85% and 98%. The most commonly offered purity is 95%. For applications requiring the highest stringency, several suppliers offer lots with purity exceeding 98%, as confirmed by their Certificates of Analysis.

Below is a summary of commercial suppliers and their stated purities for this compound:

| Supplier | Stated Purity | Notes |

| Sigma-Aldrich | 98% | Product offered through Ambeed, Inc. |

| AK Scientific, Inc. | 95% (Minimum) | All batches are backed with full quality assurance.[1] |

| Santa Cruz Biotechnology | Not specified | Lot-specific data available on the Certificate of Analysis.[2] |

| BLD Pharm | Not specified | Provides access to NMR, HPLC, LC-MS, and UPLC data.[3] |

| LookChem | 85% to 95+% | Aggregates data from multiple suppliers. |

| ChemicalBook | 95% (Minimum) | Lists various suppliers with their respective purities. |

| Allschoolabs | 98% | High purity grade available. |

| Guidechem | Not specified | Connects buyers with various global manufacturers. |

It is critical for researchers to request and scrutinize the Certificate of Analysis (CoA) for each specific lot to verify the purity and identify any potential impurities. A sample CoA for this compound from one supplier indicated a purity of 98.35% as determined by HPLC, with the structure confirmed by ¹H NMR.

Quality Control and Experimental Protocols

Ensuring the purity of this compound is a critical step before its use in any experimental workflow. The primary analytical techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the reactive nature of the aldehyde functional group, derivatization is often employed to enhance detection and separation.

Experimental Protocol: Purity Determination by HPLC with UV Detection following DNPH Derivatization

This protocol is a representative method for the quantitative analysis of this compound, adapted from established EPA methods for carbonyl compounds.[4]

1. Principle:

This compound is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong UV absorbance, allowing for sensitive detection and quantification by HPLC with a UV detector.

2. Reagents and Materials:

-

This compound sample

-

2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.9 g/L in acetonitrile with 1.0% phosphoric acid)[5]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Standard of this compound-2,4-DNPH derivative (if available, for calibration)

3. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

4. Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with acetonitrile.

-

To a known volume of each standard, add an excess of the DNPH solution. Allow the reaction to proceed at room temperature for at least one hour to ensure complete derivatization.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in acetonitrile to a known volume.

-